molecular formula C20H23ClFN3OS B2717200 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1216450-17-7

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No. B2717200
CAS RN: 1216450-17-7
M. Wt: 407.93
InChI Key: POZISAFJLPVGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3OS and its molecular weight is 407.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Applications

The synthesis and evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, including variations bearing different substituents like amino, dimethylamino, or fluoro groups, have been prepared as corresponding hydrochloride salts. These compounds have exhibited cytostatic activities against malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as normal human fibroblast cell lines (WI-38) (Racané et al., 2006).

Antipsychotic Potential

A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives of the compound , demonstrated an antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, a distinguishing feature from clinically available antipsychotic agents. This research suggests their potential as novel antipsychotic agents, especially given their unique mechanism of action and reduced risk of eliciting dystonic movements, a common side effect of current antipsychotics (Wise et al., 1987).

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to the compound in focus, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These studies have highlighted the potential of such compounds in offering stability and high inhibition efficiencies, which could be beneficial in protecting metal surfaces in industrial applications (Hu et al., 2016).

Anti-inflammatory and Antihistaminic Activities

Research into the synthesis of novel derivatives containing the core structure of the compound has also indicated significant anti-inflammatory and antihistaminic activities. These findings suggest possible therapeutic applications in managing inflammation and allergic reactions, further supporting the diverse pharmaceutical potential of such compounds (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-23(2)11-6-12-24(19(25)13-15-7-4-3-5-8-15)20-22-17-10-9-16(21)14-18(17)26-20;/h3-5,7-10,14H,6,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZISAFJLPVGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.